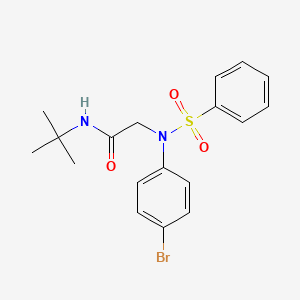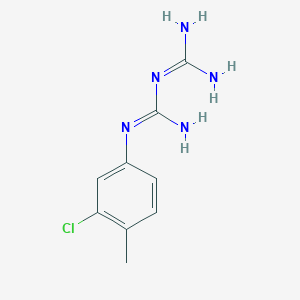![molecular formula C14H12N4O B4898375 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol, also known as Brilliant Yellow, is a synthetic azo dye commonly used in the food, textile, and cosmetic industries. It is a yellow powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol is not fully understood. However, it is believed to act as a photosensitizer, which can generate reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biomolecules such as proteins and DNA, leading to cellular damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell lines. In vivo studies have shown that exposure to this compound can cause liver and kidney damage in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol in lab experiments is its stability in aqueous solutions, which makes it easy to handle. Additionally, this compound has a high molar extinction coefficient, which makes it ideal for use in spectrophotometric assays. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol. One area of interest is the development of new photocatalysts for the degradation of azo dyes using this compound as a model. Another area of interest is the development of new optical sensors for detecting heavy metal ions using this compound as a sensing element. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesemethoden
The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol involves the reaction between 2-methylbenzimidazole and 4-nitrophenol in the presence of sodium hydroxide. The resulting intermediate is then reduced to form the final product. The reaction mechanism involves the formation of an azo bond between the two aromatic rings.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol in scientific research are numerous. It has been used as a model compound for studying the adsorption behavior of azo dyes on various materials. It has also been used to investigate the photocatalytic degradation of azo dyes using semiconductor materials. Additionally, this compound has been studied for its potential use in the development of optical sensors for detecting heavy metal ions.
Eigenschaften
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-13-5-3-2-4-12(13)15-14(18)17-16-10-6-8-11(19)9-7-10/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXSIKJFRJYFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)